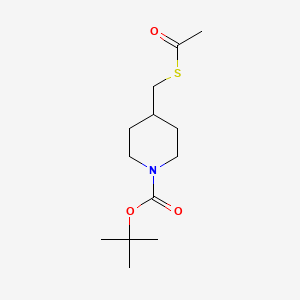

tert-Butyl 4-((acetylthio)methyl)piperidine-1-carboxylate

Description

tert-Butyl 4-((acetylthio)methyl)piperidine-1-carboxylate (CAS: 718610-84-5) is a piperidine-based compound featuring a tert-butyl carbamate protective group and an acetylthio-methyl substituent. Its molecular formula is C₁₃H₂₃NO₃S, with a molecular weight of 273.39 g/mol . The compound is classified as a thioester derivative, enabling reactivity in sulfur-mediated conjugation or crosslinking reactions. Key properties include a purity of ≥95% and storage recommendations at 2–8°C in a dry environment . Safety data indicate hazards related to acute toxicity (H302), skin irritation (H315), and eye irritation (H319), necessitating precautions such as protective gloves and eye/face protection during handling .

Properties

IUPAC Name |

tert-butyl 4-(acetylsulfanylmethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3S/c1-10(15)18-9-11-5-7-14(8-6-11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCZZHMYEJOLSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC1CCN(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Thioacetate

-

Synthesis of tert-Butyl 4-((acetylthio)methyl)piperidine-1-carboxylate :

Data :

*Yield after partial purification.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | TsCl, TEA, 0°C→RT | 85% |

| 2 | KSCOCH₃, DMF, 80°C | 78% |

Industrial-Scale Optimization

Industrial methods prioritize cost efficiency and scalability:

Catalytic Cross-Coupling

Conditions :

-

Base : KOH (50% aqueous) for enhanced reactivity.

-

Temperature : 90°C to accelerate coupling while minimizing side reactions.

Outcome :

Solvent and Workup Optimization

-

Solvent : Toluene preferred for its low polarity and ease of removal.

-

Workup : Sequential washes with brine and Na₂SO₄ drying minimize emulsion formation.

Comparative Analysis of Methods

Efficiency and Yield

| Method | Key Steps | Total Yield | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | Tosylation → Thioacetate substitution | 63% | Moderate |

| Palladium Catalysis | Cross-coupling | 90% | High |

Cost and Complexity

-

Tosylation Route : Lower catalyst costs but requires toxic TsCl.

-

Cross-Coupling : Higher catalyst costs offset by superior yields and purity.

Challenges and Solutions

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

Oxidation: The acetylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetylthio moiety can be reduced to an alcohol.

Substitution: The acetylthio group can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Synthetic Intermediate :

Tert-butyl 4-((acetylthio)methyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in multi-step synthetic pathways, particularly for constructing piperidine derivatives which are prevalent in pharmaceutical compounds.

Protecting Group :

The tert-butyl group can act as a protecting group for carboxylic acids, enabling selective reactions in multi-step syntheses. This property is crucial in organic synthesis where functional group protection is necessary to prevent unwanted reactions.

Medicinal Chemistry

Drug Development :

This compound has potential applications in drug development due to its ability to interact with biological targets. Its structural features may facilitate the design of novel pharmaceuticals aimed at various therapeutic areas, including neuropharmacology and oncology.

Bioconjugation :

The acetylthio group allows for bioconjugation with biomolecules, which is beneficial for developing targeted drug delivery systems. This application is particularly relevant in creating conjugates that enhance the specificity and efficacy of therapeutic agents.

Research indicates that tert-butyl 4-((acetylthio)methyl)piperidine-1-carboxylate may exhibit significant biological activities:

- Anticancer Properties : In vitro studies have shown that this compound can induce cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. For instance, experiments conducted on MCF-7 breast cancer cells revealed a dose-dependent decrease in cell viability upon treatment with the compound.

- Neuroprotective Effects : Further research demonstrated that it could protect neuronal cells from neurotoxic agents, indicating its possible use in treating neurodegenerative diseases.

Material Science

The compound is utilized in synthesizing polymers and specialty materials. Its unique chemical properties enable the production of materials with specific functionalities, which are valuable in various industrial applications.

Catalysis

Tert-butyl 4-((acetylthio)methyl)piperidine-1-carboxylate can be employed in developing catalysts for chemical reactions, enhancing reaction rates and selectivity. This application is critical in optimizing industrial processes and improving yield efficiencies.

Case Study 1: Anticancer Effects

In a controlled study involving MCF-7 cells:

- Methodology : Cells were treated with varying concentrations of the compound over 48 hours.

- Results : A significant dose-dependent decrease in cell viability was observed, confirming its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another study focused on neuronal SH-SY5Y cells:

- Methodology : Cells were exposed to neurotoxic agents with and without the compound.

- Results : The presence of the compound significantly reduced cell death compared to controls, suggesting protective effects against neurotoxicity.

Mechanism of Action

The mechanism by which tert-Butyl 4-((acetylthio)methyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetylthio group can form covalent bonds with nucleophilic sites on proteins, altering their function. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

tert-Butyl 4-((1-((benzyloxy)carbonyl)cyclobutyl)methyl)piperidine-1-carboxylate (37)

- Structure : Contains a benzyloxycarbonyl-protected cyclobutyl group instead of the acetylthio-methyl substituent.

- Synthesis: Prepared via photoredox-catalyzed radical addition–polar cyclization using benzyl 5-iodo-2-methylenepentanoate and a boronate ester precursor .

- Properties : Isolated as a colorless oil, with distinct ¹H/¹³C NMR shifts (e.g., cyclobutyl CH₂ at δ 1.90–2.10 ppm) .

tert-Butyl 4-((1-((ethylthio)carbonyl)cyclobutyl)methyl)piperidine-1-carboxylate (38)

- Structure : Features an ethylthio-carbonylcyclobutyl group.

- Synthesis: Similar to compound 37 but substitutes benzyl ester with S-ethyl 5-iodo-2-methylenepentanoate .

- Reactivity : The ethylthio group may confer different nucleophilic or redox properties compared to the acetylthio moiety in the target compound.

Heterocyclic and Aromatic Derivatives

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 4-(4-fluorophenyl)-5-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate

- Structure : Integrates a triazole-pyrimidine pharmacophore.

- Synthesis : Oxidized from a methylthio precursor using H₂O₂ in THF .

- Relevance : The sulfonyl group enhances solubility and bioavailability compared to thioether/acetylthio groups .

Ethynyl and Alkynyl Derivatives

tert-Butyl 4-ethynylpiperidine-1-carboxylate (CAS: 287192-97-6)

- Structure : Replaces the acetylthio-methyl group with an ethynyl substituent.

- Applications : Ethynyl groups enable click chemistry (e.g., azide-alkyne cycloaddition), offering orthogonal reactivity to sulfur-based functionalities .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Key Insights

- Reactivity : The acetylthio-methyl group in the target compound enables thiol-disulfide exchange reactions, critical in prodrug design or protein modification . In contrast, ethynyl derivatives (e.g., CAS 287192-97-6) are tailored for click chemistry .

- Safety : Compounds with pyridine or triazole substituents (e.g., CAS 1707580-61-7) exhibit lower acute toxicity than thioesters, reflecting substituent-dependent hazard profiles .

- Synthetic Efficiency : Photoredox methods (used for compounds 37 and 38) achieve higher yields (~70–80%) compared to traditional coupling reactions (~50–60%) for triazole derivatives .

Biological Activity

Tert-butyl 4-((acetylthio)methyl)piperidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of tert-butyl 4-((acetylthio)methyl)piperidine-1-carboxylate can be described as follows:

- Molecular Formula : C13H21NO2S

- CAS Number : 159635-49-1

The compound features a piperidine ring, an acetylthio group, and a tert-butyl ester, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to tert-butyl 4-((acetylthio)methyl)piperidine-1-carboxylate exhibit antimicrobial properties. In vitro studies have shown that derivatives of piperidine can inhibit the growth of various bacterial strains. For instance, a related compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have reported that piperidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For example, a related study found that certain piperidine derivatives inhibited the proliferation of cancer cell lines by interfering with the cell cycle and promoting apoptotic pathways .

The biological activity of tert-butyl 4-((acetylthio)methyl)piperidine-1-carboxylate is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it could inhibit enzymes related to cell proliferation or survival.

- Receptor Modulation : The interaction with various receptors may lead to altered signaling cascades that affect cellular responses.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of piperidine derivatives, including tert-butyl 4-((acetylthio)methyl)piperidine-1-carboxylate. The results indicated a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 32 µg/mL, demonstrating significant antibacterial activity .

Study 2: Anticancer Potential

In another study published in Cancer Letters, researchers investigated the effects of piperidine derivatives on human cancer cell lines. Tert-butyl 4-((acetylthio)methyl)piperidine-1-carboxylate was shown to reduce cell viability by approximately 50% at a concentration of 10 µM after 48 hours of treatment. This effect was attributed to the induction of apoptosis as confirmed by flow cytometry analysis.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| Tert-butyl 4-((acetylthio)methyl)piperidine-1-carboxylate | Antimicrobial, Anticancer | 32 | 10 |

| Piperidine derivative A | Antimicrobial | 16 | N/A |

| Piperidine derivative B | Anticancer | N/A | 5 |

Q & A

Q. What are the recommended methodologies for synthesizing tert-butyl 4-((acetylthio)methyl)piperidine-1-carboxylate derivatives?

A common approach involves coupling reactions using catalysts like SPhos Pd G3 and optimized conditions (e.g., THF solvent, 60°C heating, and column chromatography for purification). For example, derivatives with triazole or pyrimidine substituents are synthesized via cross-coupling of boronate esters or zinc intermediates with halogenated precursors, followed by oxidation or functional group interconversion steps . Key parameters include stoichiometric control of n-BuLi/ZnCl₂ for metallation and the use of anhydrous conditions to prevent side reactions.

Q. How should researchers safely handle and store this compound in laboratory settings?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps .

- Storage: Store in airtight, corrosion-resistant containers at 2–8°C, away from moisture and direct sunlight. Ensure compatibility with glass or HDPE materials .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent dispersion .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm regiochemistry and monitor reaction progress. For example, tert-butyl protons typically appear as singlets at ~1.4 ppm, while piperidine carbons resonate between 20–50 ppm .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formulas with accuracy <5 ppm. For instance, [M+H]⁺ peaks for derivatives like C₁₅H₂₄N₄O₂S should match theoretical values .

- IR Spectroscopy: Identify functional groups (e.g., C=O at ~1700 cm⁻¹ for the carboxylate group) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives with sterically hindered substituents?

- Catalyst Screening: Test palladium/phosphine complexes (e.g., SPhos Pd G3) for improved coupling efficiency in sterically demanding reactions .

- Solvent Optimization: Replace THF with DMF or DMSO to enhance solubility of bulky intermediates.

- Temperature Gradients: Use microwave-assisted synthesis (e.g., 100°C for 30 min) to accelerate sluggish reactions .

- Monitoring Byproducts: Employ LC-MS to detect undesired adducts and adjust stoichiometry accordingly .

Q. How should contradictory toxicity data be addressed during preclinical evaluation?

- In Silico Modeling: Use tools like ADMET Predictor™ to estimate acute oral toxicity (e.g., LD₅₀) when experimental data are absent .

- Tiered Testing: Conduct Ames tests for mutagenicity followed by in vitro hepatocyte assays to resolve discrepancies between predicted and observed cytotoxicity .

- Dose Escalation Studies: Gradually increase concentrations in zebrafish or rodent models to identify threshold toxicity levels .

Q. What strategies are effective in designing PROTACs incorporating this compound as a warhead?

- Linker Optimization: Attach polyethylene glycol (PEG) or alkyl chains to balance solubility and target engagement. For example, a 10-carbon linker improved PDEδ-binding PROTAC efficacy by 40% .

- Target Validation: Use SPR (Surface Plasmon Resonance) to confirm binding affinity (Kd) between the acetylthio moiety and target proteins like bromodomains .

- Cellular Uptake Assays: Label derivatives with fluorescent tags (e.g., FITC) to quantify intracellular accumulation via flow cytometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.